Athamantin
Overview
Description
Athamantin is a naturally occurring furanocoumarin compound, primarily found in the roots of certain plants within the Apiaceae family. It is known for its complex structure, which includes a combination of pyrone, benzene, and furan rings. This compound has garnered significant interest due to its diverse biological activities and potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: Athamantin can be extracted from natural sources, particularly from the roots of plants like Peucedanum ostruthium. The extraction process typically involves solvent extraction followed by chromatographic purification to isolate the compound in its pure form .
Industrial Production Methods: While industrial-scale synthesis of this compound is not widely documented, the extraction from natural sources remains the primary method of obtaining this compound. Advances in biotechnological methods and synthetic biology may offer future avenues for large-scale production.
Chemical Reactions Analysis
Types of Reactions: Athamantin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, which may exhibit distinct biological activities.
Reduction: Reduction reactions can modify the furan ring, potentially altering the compound’s properties.
Substitution: Substitution reactions, particularly on the furan ring, can lead to the formation of new derivatives with varied biological activities.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be employed for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation may yield hydroxylated derivatives, while reduction can produce dihydrofuran derivatives.
Scientific Research Applications
Chemistry: Athamantin serves as a precursor for synthesizing other furanocoumarin derivatives.
Industry: Its insecticidal properties make it a candidate for developing natural pesticides.
Mechanism of Action
Athamantin exerts its effects through multiple mechanisms:
Induction of Apoptosis: It can induce programmed cell death in cancer cells by activating various cell signaling pathways.
Autophagy: this compound may promote autophagy, a process where cells degrade and recycle their components.
Cell Cycle Disorders: It can disrupt the cell cycle, preventing the proliferation of cancer cells.
Comparison with Similar Compounds
Athamantin is unique among furanocoumarins due to its specific structural features and biological activities. Similar compounds include:
Psoralen: Known for its phototoxic properties and use in phototherapy.
Bergapten: Exhibits similar phototoxicity and is used in treating skin disorders.
Imperatorin: Another furanocoumarin with notable antimicrobial and anticancer properties.
Properties
IUPAC Name |
[(8S,9R)-8-[2-(3-methylbutanoyloxy)propan-2-yl]-2-oxo-8,9-dihydrofuro[2,3-h]chromen-9-yl] 3-methylbutanoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30O7/c1-13(2)11-18(26)30-22-20-16(9-7-15-8-10-17(25)29-21(15)20)28-23(22)24(5,6)31-19(27)12-14(3)4/h7-10,13-14,22-23H,11-12H2,1-6H3/t22-,23+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPLBOWKEQXYXSD-PKTZIBPZSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(=O)OC1C(OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)CC(=O)O[C@H]1[C@H](OC2=C1C3=C(C=C2)C=CC(=O)O3)C(C)(C)OC(=O)CC(C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30O7 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30172320 | |
Record name | Athamantin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
430.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1892-56-4 | |
Record name | (8S,9R)-8,9-Dihydro-8-[1-methyl-1-(3-methyl-1-oxobutoxy)ethyl]-2-oxo-2H-furo[2,3-h]-1-benzopyran-9-yl 3-methylbutanoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1892-56-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Athamantin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001892564 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Athamantin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30172320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | ATHAMANTIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N64VN7M7WB | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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